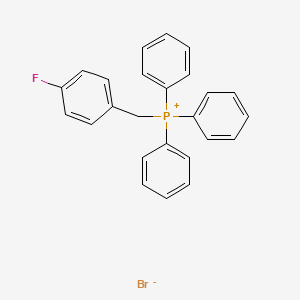

(4-Fluorobenzyl)triphenylphosphonium bromide

Vue d'ensemble

Description

(4-Fluorobenzyl)triphenylphosphonium bromide: is a chemical compound with the molecular formula C25H21BrFP and a molecular weight of 451.32 g/mol. It is a solid compound that is typically stored at room temperature under an inert atmosphere. This compound is known for its use in various scientific research applications, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-fluorobenzyl chloride with triphenylphosphine in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation and is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of (4-Fluorobenzyl)triphenylphosphonium bromide involves large-scale reactions using specialized reactors to handle the required volumes of reagents and solvents. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Analyse Des Réactions Chimiques

(4-Fluorobenzyl)triphenylphosphonium bromide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

Reduction: Reduction reactions can lead to the formation of the corresponding phosphonium ylide.

Substitution: Substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Phosphine oxide

Phosphonium ylide

Fluorinated derivatives

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (4-FBnTP) typically involves the reaction of 4-fluorobenzyl alcohol with triphenylphosphine dibromide. The general procedure yields a high radiochemical purity, making it suitable for PET imaging applications. For instance, one method reported a radiochemical yield exceeding 99% with an average specific activity of 16.7 GBq/µmol at the end of synthesis, highlighting its efficiency and effectiveness as a radiotracer in imaging studies .

2.1. Mitochondrial Imaging

(4-FBnTP) is primarily employed as a mitochondrial-targeting PET tracer due to its lipophilic cationic nature, which allows it to accumulate in mitochondria based on the negative membrane potential characteristic of these organelles. This property has made it invaluable for:

- Myocardial Perfusion Imaging : Studies have demonstrated that (4-FBnTP) can effectively image myocardial perfusion and assess coronary artery stenosis severity. It provides insights into ischemic areas following transient coronary occlusion .

- Oncological Diagnosis : The compound has shown promise in detecting and quantifying apoptosis in various cancer models, making it a potential tool for therapeutic monitoring in oncology .

2.2. Preclinical Studies

Preclinical studies using animal models have indicated that (4-FBnTP) accumulates significantly in cardiac tissues while exhibiting rapid clearance from the bloodstream. For example, in canine models, myocardial uptake ratios were reported to be significantly higher than those in blood or lung tissues . These studies underscore the compound's utility in evaluating cardiac health and function.

3.1. Imaging Myocardial Perfusion

A notable study utilized (4-FBnTP) to evaluate myocardial perfusion in dogs, revealing that the compound reaches a plateau concentration quickly post-injection, allowing for high-quality cardiac imaging. The uptake ratios demonstrated its effectiveness in distinguishing between healthy and ischemic myocardial regions .

3.2. Cancer Research

In cancer research contexts, (4-FBnTP) has been employed to monitor tumor metabolism and apoptosis through PET imaging techniques. Its ability to reflect mitochondrial activity makes it a valuable asset for assessing tumor viability and response to therapies .

Mécanisme D'action

(4-Fluorobenzyl)triphenylphosphonium bromide: is unique in its structure and reactivity compared to other similar compounds, such as triphenylphosphine oxide and triphenylphosphonium chloride . These compounds differ in their substituents and reactivity, leading to different applications and properties.

Comparaison Avec Des Composés Similaires

Triphenylphosphine oxide

Triphenylphosphonium chloride

Benzyltriphenylphosphonium bromide

Activité Biologique

(4-Fluorobenzyl)triphenylphosphonium bromide, often abbreviated as FBnTP, is a phosphonium compound that has garnered attention for its potential applications in biomedical imaging and therapeutic contexts. This article synthesizes current research findings on the biological activity of FBnTP, focusing on its role as a mitochondrial-targeting agent, its pharmacokinetics, and its implications in various disease models.

Chemical Structure and Properties

FBnTP is characterized by a triphenylphosphonium moiety linked to a 4-fluorobenzyl group. This structure enhances its lipophilicity, allowing for effective cellular uptake and mitochondrial localization.

The primary mechanism of action for FBnTP involves its accumulation in mitochondria, where it can influence mitochondrial membrane potential and function. This property is particularly valuable in imaging studies and therapeutic applications targeting mitochondrial dysfunction.

1. Mitochondrial Targeting

FBnTP has been extensively studied as a positron emission tomography (PET) tracer. Its ability to accumulate in mitochondria allows for the assessment of mitochondrial function in various pathological states, including ischemia and cancer.

- Study Findings : In vivo studies demonstrated that FBnTP's myocardial concentration reached a plateau quickly, indicating effective localization in cardiac tissues. The uptake ratios of left ventricular wall to blood were significantly high (16.6 at 60 min post-injection), suggesting strong myocardial retention .

2. Anticancer Properties

Recent research has explored the use of FBnTP in oncological contexts, particularly in imaging non-small cell lung cancer (NSCLC).

- Case Study : In murine models of NSCLC, FBnTP was used to profile mitochondrial membrane potential, revealing distinct functional heterogeneity among lung tumor subtypes . This indicates potential for personalized treatment approaches based on mitochondrial profiling.

3. Antimicrobial Activity

FBnTP has also been evaluated for its antimicrobial properties against various pathogens.

- Research Results : Studies indicated that phosphonium compounds similar to FBnTP exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The concentration-dependent inhibition of biofilm formation was noted, highlighting its potential as an antibacterial agent.

Pharmacokinetics

The pharmacokinetic profile of FBnTP is crucial for its application in clinical settings.

- Absorption and Distribution : Following administration, FBnTP demonstrated rapid uptake by target tissues with minimal retention in non-target organs like the liver . The half-life in blood was approximately 19.5 seconds, allowing for quick imaging capabilities.

Data Summary

| Parameter | Value |

|---|---|

| Uptake Ratio (LV Wall to Blood) | 16.6 at 60 min |

| Blood Half-Life | 19.5 ± 4.4 seconds |

| Liver Uptake | Not exceeding myocardial levels |

| Cellular Viability | >90% across various tests |

Propriétés

IUPAC Name |

(4-fluorophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIYANXFWXPJQY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrFP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445577 | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51044-11-2 | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.